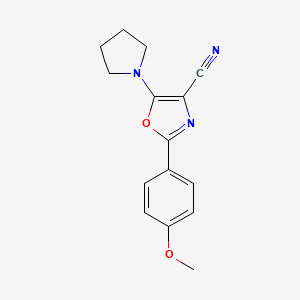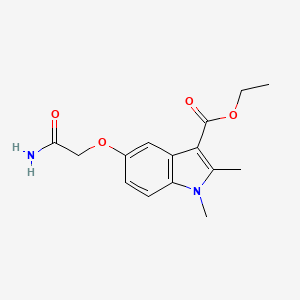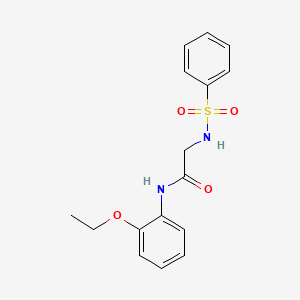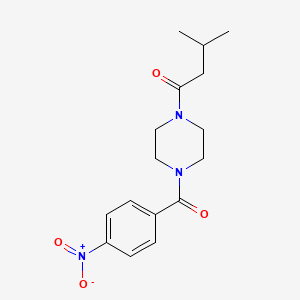![molecular formula C17H15N5O3 B5704286 methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B5704286.png)
methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate, also known as MBTH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBTH is a derivative of benzotriazole, which is a heterocyclic compound that is widely used in organic chemistry. In
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. In analytical chemistry, this compound is used as a reagent for the determination of various compounds, such as phenols, amines, and amino acids. In environmental science, this compound is used for the detection and quantification of pollutants, such as pesticides and heavy metals. In biomedical research, this compound has been shown to possess various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase, which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which are important mechanisms for the prevention of oxidative stress. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis and inhibit cell proliferation, which are important mechanisms for the prevention of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. This compound can be easily synthesized in large quantities and stored for a long time without significant degradation. However, this compound also has some limitations for lab experiments, such as its limited solubility in water and some organic solvents. This can make it difficult to use this compound in certain experimental setups, such as cell culture assays.
Zukünftige Richtungen
There are several future directions for the research on methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate. One direction is to explore its potential applications in drug discovery and development. This compound has been shown to possess various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. Another direction is to investigate the mechanism of action of this compound in more detail. Understanding the molecular mechanisms by which this compound exerts its pharmacological effects can provide insights into the development of new therapies for various diseases. Finally, there is a need to optimize the synthesis method of this compound to improve its yield and purity, which can facilitate its use in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound involves the reaction of benzotriazole with methyl 4-(carbamoyl)benzoate in the presence of hydrazine hydrate. This compound has been extensively studied for its potential applications in various fields, including analytical chemistry, environmental science, and biomedical research. This compound possesses various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the development of new drugs. Further research is needed to explore the potential applications of this compound and to optimize its synthesis method.
Synthesemethoden
The synthesis of methyl 4-[2-(1H-1,2,3-benzotriazol-1-ylacetyl)carbonohydrazonoyl]benzoate involves the reaction of benzotriazole with methyl 4-(carbamoyl)benzoate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of acetic anhydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
methyl 4-[[[2-(benzotriazol-1-yl)acetyl]hydrazinylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-25-17(24)13-8-6-12(7-9-13)10-18-20-16(23)11-22-15-5-3-2-4-14(15)19-21-22/h2-10H,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMGMSLQIYBBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5704230.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5704251.png)






![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)

